molecular formula C15H11FN2OS B2807816 N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 942002-92-8

N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2807816
CAS No.: 942002-92-8
M. Wt: 286.32
InChI Key: YEMRAZLTHIVPAG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a benzothiazole ring fused with a fluorophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using aluminum chloride in dichloromethane.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole and benzothiazole-2-thiol.

    Fluorophenyl Acetamides: Compounds with similar fluorophenyl acetamide groups, such as 4-fluorophenylacetamide and N-(4-fluorophenyl)acetamide.

Uniqueness

N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is unique due to the combination of the benzothiazole ring and the fluorophenyl acetamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry, primarily due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole ring fused to an acetamide moiety. Its molecular formula is C14_{14}H12_{12}FN1_{1}S1_{1} with a molecular weight of approximately 253.32 g/mol. The presence of the fluorine atom on the phenyl ring enhances its biological activity by modulating electronic properties and improving interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as those regulating cell proliferation and apoptosis.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that control cellular responses.
  • Cytotoxic Effects : Studies indicate that this compound induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound showed an IC50_{50} value indicating effective apoptosis induction in breast cancer cells.
  • Tumor Models : In vivo studies revealed that treatment with this compound suppressed tumor growth in mice models, highlighting its potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : It displays inhibitory effects against a range of pathogenic bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
  • Fungal Activity : Similar benzothiazole derivatives have shown antifungal activity, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural components:

ComponentRole
Benzothiazole RingEnhances interaction with biological targets
Acetamide GroupFacilitates hydrogen bonding with proteins
Fluorine SubstitutionModulates electronic properties, improving binding affinity

The presence of electron-withdrawing groups like fluorine increases the lipophilicity and bioavailability of the compound, which are crucial for its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study reported that this compound induced apoptosis in MCF cell lines through caspase activation pathways, demonstrating its potential as an anticancer agent .
  • In Vivo Efficacy : Another study highlighted its ability to reduce tumor size in xenograft models, supporting its use in cancer therapy .
  • Molecular Docking Studies : Computational studies have suggested strong binding interactions between the compound and key enzymes involved in cancer progression, further validating its therapeutic potential .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-11-3-1-10(2-4-11)7-15(19)18-12-5-6-14-13(8-12)17-9-20-14/h1-6,8-9H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMRAZLTHIVPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)SC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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